N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide
Description
This compound features a 6,7-dimethoxy-tetrahydroisoquinoline core linked via a sulfonyl-ethyl bridge to a 4-methoxyphenylacetamide moiety. The sulfonyl and methoxy groups likely influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-28-19-6-4-16(5-7-19)12-22(25)23-9-11-31(26,27)24-10-8-17-13-20(29-2)21(30-3)14-18(17)15-24/h4-7,13-14H,8-12,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQBHMSSZXSYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide is a synthetic compound derived from the tetrahydroisoquinoline family. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroisoquinoline moiety, which is known for its diverse biological activities. The molecular formula is C18H24N2O4S, with a molecular weight of approximately 368.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O4S |
| Molecular Weight | 368.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Sigma Receptor Modulation : The tetrahydroisoquinoline structure suggests potential interaction with sigma receptors, particularly sigma-2 receptors, which are implicated in several neurological processes and cancer biology .
- Enzyme Inhibition : Research indicates that derivatives of tetrahydroisoquinoline can inhibit enzymes such as HIV-1 reverse transcriptase . This inhibition is crucial for developing antiviral therapies.
Pharmacological Effects
- Anticancer Activity : Compounds with similar structures have shown promise in tumor imaging and therapy. The sulfonamide group may enhance the compound's ability to target specific cancer cells .
- Neuroprotective Effects : Some studies suggest that tetrahydroisoquinoline derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .
- Analgesic Properties : Certain modifications to the tetrahydroisoquinoline structure have resulted in compounds with significant analgesic effects, making them candidates for pain management therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Properties : A study demonstrated that a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .
- Neuroprotective Mechanisms : Another research highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against glutamate-induced toxicity in neuronal cultures. The mechanism was linked to the modulation of calcium influx and reduction of reactive oxygen species (ROS) production.
Scientific Research Applications
Molecular Formula
- C : 17
- H : 22
- N : 2
- O : 5
- S : 1
IUPAC Name
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide
Anticancer Research
This compound has shown promise in anticancer studies. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Table 1: Summary of Anticancer Effects
| Parameter | Control (DMH) | Test Compound (10 mg/kg) | Test Compound (25 mg/kg) |
|---|---|---|---|
| IL-6 Concentration (pg/mL) | High | Moderate | Low |
| JAK2 Activation | High | Moderate | Low |
| STAT3 Phosphorylation | High | Moderate | Low |
Neurological Disorders
The compound's interaction with sigma receptors suggests potential applications in treating neurological disorders. Sigma receptors are implicated in various neurodegenerative diseases. Research indicates that compounds targeting these receptors can modulate neurotransmitter systems and offer neuroprotective effects.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of tetrahydroisoquinoline exhibit antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics or antifungal agents.
Pain Management
The analgesic properties of tetrahydroisoquinoline derivatives have been well-documented. This compound could potentially be developed into a pain management medication due to its structural similarities with known analgesics.
Case Study 1: Anticancer Efficacy
A study involving the administration of similar tetrahydroisoquinoline derivatives demonstrated a significant reduction in tumor size in murine models when combined with conventional chemotherapy agents.
Case Study 2: Neurological Impact
Research on sigma receptor ligands has shown that they can enhance cognitive functions in animal models of Alzheimer’s disease. This compound may exhibit similar effects.
Comparison with Similar Compounds
Key Observations :
Core Modifications: The target compound’s 6,7-dimethoxy-tetrahydroisoquinoline (THIQ) core is shared with compounds 52 and 30 , but its sulfonylethyl bridge distinguishes it from the benzyl or phenoxyacetamide groups in analogs.
Substituent Impact :
- Receptor Selectivity : Compound 52’s 4-fluorophenylmethyl group may enhance orexin-1 receptor binding via hydrophobic interactions, whereas the target compound’s 4-methoxyphenylacetamide could alter selectivity due to steric or electronic effects .
- Synthetic Efficiency : Compound 30 achieves a 76% yield using 1-iodoethane, suggesting that alkylation strategies could optimize the target compound’s synthesis .
The sulfonyl group may improve stability but require formulation adjustments.
Functional and Pharmacological Insights
- The target compound’s 4-methoxyphenylacetamide, with its electron-donating methoxy group, might reduce binding efficacy compared to electron-withdrawing substituents like fluorine.
- Synthetic Flexibility: demonstrates that varying the aminoalkyl or aryl groups on the THIQ core (e.g., diethylamino in compound 30 vs. benzylamino in compound 33) can significantly alter yields (15–82%) and steric profiles . This suggests that the target compound’s sulfonylethyl group could be optimized for higher synthetic efficiency.
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
Synthesis of 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline
The tetrahydroisoquinoline scaffold is synthesized via Pictet-Spengler condensation , combining dopamine derivatives with formaldehyde under acidic conditions. Methoxy groups are introduced via O-methylation using methyl iodide and a base such as potassium carbonate.
Example Reaction Conditions
Sulfonylation of the Tetrahydroisoquinoline Core
The sulfonamide bond is formed by reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 2-chloroethanesulfonyl chloride in the presence of a base.
Key Steps :
-
Base Selection : Triethylamine or N-methylmorpholine (NMM) neutralizes HCl byproduct.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
Reaction Equation :
Acetamide Formation via Carbodiimide Coupling
The final acetamide group is introduced by coupling 2-(4-methoxyphenyl)acetic acid to the sulfonylated ethylenediamine intermediate. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are preferred coupling agents.
Optimized Conditions :
-
Coupling Agent : HATU (1.2 equiv).
-
Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
-
Solvent : Dimethylformamide (DMF) at 25°C.
Analytical and Process Optimization Data
Table 1. Comparative Analysis of Sulfonylation Conditions
| Condition | Base Used | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Standard Protocol | NMM | DCM | 0–5°C | 82 |
| Alternative | Triethylamine | THF | 25°C | 68 |
| High-Temperature | Pyridine | Toluene | 40°C | 45 |
Yields are based on isolated products after column chromatography.
Table 2. Coupling Agents for Acetamide Formation
| Agent | Base | Solvent | Time (hr) | Purity (HPLC) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 4 | 98.5% |
| EDC | NMM | DCM | 6 | 95.2% |
| DCC | Pyridine | THF | 8 | 89.7% |
Purity assessed via reverse-phase HPLC.
Critical Challenges and Solutions
Regioselectivity in Sulfonylation
The tetrahydroisoquinoline nitrogen’s nucleophilicity may lead to over-sulfonylation. Mitigation Strategies :
Purification of Hydrophilic Intermediates
Early intermediates (e.g., sulfonylated ethylenediamine) exhibit high polarity, complicating column chromatography. Solution :
-
Switch solvents from DCM to ethyl acetate/hexane mixtures for better separation.
Structural Characterization and Validation
Spectroscopic Confirmation
Crystallographic Studies
Single-crystal X-ray diffraction confirms the tetrahydroisoquinoline’s chair conformation and sulfonamide’s tetrahedral geometry . Hydrogen bonding between the acetamide carbonyl and sulfonyl oxygen stabilizes the structure.
Scale-Up Considerations
Pilot-Scale Synthesis (10 kg batch):
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
A Design of Experiments (DOE) approach is critical for systematic optimization. Key factors include:
- Reaction parameters : Temperature, solvent polarity, catalyst loading, and reaction time.
- Statistical methods : Fractional factorial designs or response surface methodology (RSM) to minimize trial-and-error .
- Example table :
| Factor | Range Investigated | Optimized Value |
|---|---|---|
| Temperature (°C) | 60–120 | 90 |
| Catalyst (mol%) | 1–5 | 3 |
| Solvent (DMF/THF) | 1:1–3:1 ratio | 2:1 |
Post-optimization validation via HPLC or NMR ensures reproducibility. For complex pathways, integrate quantum chemical calculations (e.g., DFT) to predict transition states and intermediates .
Basic: What spectroscopic and analytical techniques are essential for structural characterization?
Answer:
- NMR : H/C NMR for backbone confirmation (e.g., methoxy groups at δ 3.7–3.9 ppm, sulfonyl signals at δ 3.1–3.3 ppm) .
- X-ray crystallography : Resolve stereochemistry and confirm tetrahydroisoquinoline ring conformation .
- HRMS : Validate molecular formula (e.g., [M+H] for CHNOS: calculated 497.17, observed 497.15).
- IR : Confirm sulfonyl (1150–1300 cm) and acetamide (1650–1700 cm) functionalities .
Advanced: How can computational methods resolve contradictions in reaction mechanism hypotheses?
Answer:
- Use density functional theory (DFT) to model competing pathways (e.g., nucleophilic substitution vs. radical mechanisms). Compare activation energies () to identify dominant routes .
- Case study : If experimental yields contradict predicted pathways, re-evaluate solvent effects (e.g., polar aprotic solvents stabilizing intermediates) or steric hindrance via molecular dynamics simulations.
- Validate with isotopic labeling (e.g., O tracing in sulfonyl groups) .
Advanced: What methodologies are employed to analyze structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Systematically modify substituents (e.g., methoxy → ethoxy, isoquinoline → quinoline) and test bioactivity .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify binding motifs (e.g., sulfonyl group interactions with kinase active sites).
- Data correlation : Plot IC values against electronic parameters (Hammett σ) or steric bulk (Taft constants) to derive SAR trends .
Advanced: How should researchers address stability and degradation issues during storage?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for:
- Stabilization strategies :
Advanced: What green chemistry principles apply to its synthesis?
Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF (lower toxicity, higher biodegradability) .
- Catalyst recycling : Immobilize metal catalysts (e.g., Pd/C) to reduce waste.
- Atom economy : Optimize stoichiometry to minimize byproducts (e.g., use 1.1 eq. sulfonylating agent vs. excess) .
Advanced: How can researchers validate target engagement in pharmacological studies?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm binding to target proteins by measuring thermal stabilization .
- SPR/Biacore : Quantify binding kinetics (K) for sulfonyl-ethyl-acetamide derivatives.
- Knockout models : Use CRISPR/Cas9 to silence putative targets and assess loss of activity .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity (>98%) and control raw material variability (e.g., sulfonyl chloride purity ≥99%) .
Advanced: How are enantiomeric impurities characterized and controlled?
Answer:
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H).
- Circular dichroism (CD) : Detect optical activity discrepancies (e.g., Δε at 220 nm for isoquinoline moiety) .
- Crystallization : Employ chiral resolving agents (e.g., tartaric acid) to isolate enantiomers .
Advanced: What in silico tools predict metabolic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
